cis-Parinarate

Description

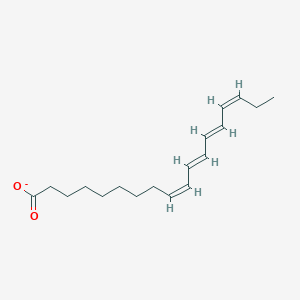

Structure

3D Structure

Properties

Molecular Formula |

C18H27O2- |

|---|---|

Molecular Weight |

275.4 g/mol |

IUPAC Name |

(9Z,11E,13E,15Z)-octadeca-9,11,13,15-tetraenoate |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-10H,2,11-17H2,1H3,(H,19,20)/p-1/b4-3-,6-5+,8-7+,10-9- |

InChI Key |

IJTNSXPMYKJZPR-ZSCYQOFPSA-M |

SMILES |

CCC=CC=CC=CC=CCCCCCCCC(=O)[O-] |

Isomeric SMILES |

CC/C=C\C=C\C=C\C=C/CCCCCCCC(=O)[O-] |

Canonical SMILES |

CCC=CC=CC=CC=CCCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of Cis Parinarate

Investigating De Novo Biosynthetic Routes in Biological Systems

The de novo synthesis of cis-parinarate is not a standalone pathway but rather a modification of existing fatty acid molecules within the cell. The key to its formation lies in a unique enzymatic activity that creates its characteristic conjugated double bond system.

The biochemical origin of the conjugated double bonds in α-parinaric acid has been elucidated through molecular biology, particularly through studies on Impatiens balsamina, a plant known to accumulate this fatty acid in its seeds. pnas.orgwikipedia.org Research has identified a specific class of enzyme, termed a "conjugase," which is responsible for creating the conjugated system. wikipedia.org

These conjugases are divergent forms of the well-known Δ12-oleic acid desaturase (FAD2), an enzyme typically responsible for introducing a cis-double bond at the Δ12 position of oleic acid to form linoleic acid. pnas.orgnih.govresearchgate.net However, the conjugase from Impatiens (ImpFadX) performs a more complex reaction. Instead of a simple desaturation, it modifies an existing cis-Δ12 double bond. pnas.org The proposed mechanism involves the conversion of the cis-Δ12 double bond of α-linolenic acid into a system of two conjugated trans-double bonds at the Δ11 and Δ13 positions. pnas.org This discovery of a "conjugase" activity revealed a previously uncharacterized function for FAD2-type enzymes, expanding the known functional diversity of this enzyme family which also includes the formation of epoxy groups and acetylenic bonds. pnas.orgnih.govaocs.org

Table 1: Key Enzyme in α-Parinaric Acid Biosynthesis

| Enzyme Name | Enzyme Type | Source Organism | Substrate | Product | Catalytic Action |

|---|

| α-Parinaric Acid Conjugase (ImpFadX) | Divergent Δ12-Oleic Acid Desaturase (FAD2) | Impatiens balsamina | α-Linolenic acid (bound to phosphatidylcholine) | α-Parinaric acid | Converts the cis-Δ12 double bond into conjugated trans-Δ11, trans-Δ13 double bonds. pnas.org |

The direct precursor for the biosynthesis of α-parinaric acid is α-linolenic acid (18:3Δ9cis,12cis,15cis). pnas.org This was conclusively demonstrated in experiments where yeast (Saccharomyces cerevisiae) expressing the ImpFadX conjugase enzyme successfully synthesized α-parinaric acid, but only when exogenously supplied with α-linolenic acid. pnas.org These studies also suggest that the fatty acid substrates are presented to the conjugase while bound to phosphatidylcholine, a common feature for fatty acid modifying enzymes in the endoplasmic reticulum. pnas.org The seed oil of Impatiens balsamina reflects this precursor-product relationship, containing significant amounts of both α-linolenic acid and α-parinaric acid. wikipedia.org

Metabolic flux analysis (MFA) is a powerful quantitative tool used to determine the rates of metabolic reactions within a biochemical network. researchgate.netnih.gov By using isotopically labeled substrates, such as 13C-labeled glucose, MFA can trace the flow of carbon atoms through various pathways, providing a detailed snapshot of cellular metabolism. frontiersin.org While specific MFA studies focusing exclusively on this compound production are not widely documented, this methodology is crucial for understanding the broader context of fatty acid biosynthesis. researchgate.netoup.com Such analysis could quantify the portion of the α-linolenic acid pool that is directed towards this compound synthesis versus other metabolic fates. It can identify rate-limiting steps and help guide metabolic engineering strategies to enhance the production of valuable fatty acids in transgenic organisms. oup.comresearchgate.net

Table 2: Typical Fatty Acid Composition of Impatiens balsamina Seed Oil

| Fatty Acid | Percentage (%) |

|---|---|

| Palmitic acid | 4.7 |

| Stearic acid | 5.8 |

| Arachidic acid | 2.8 |

| Oleic acid | 18.3 |

| Linoleic acid | 9.2 |

| α-Linolenic acid | 30.1 |

| α-Parinaric acid | 29.1 |

Data sourced from reference wikipedia.org.

Enzymatic Mechanisms of Conjugated Double Bond Formation

Enzymatic Interconversions and Stereospecific Transformations of this compound

Once formed, this compound can theoretically be a substrate for other lipid-metabolizing enzymes, leading to various transformations. The study of these enzymatic activities provides insight into the metabolic stability and potential biological roles of conjugated fatty acids.

Oxidoreductases are a broad class of enzymes that catalyze oxidation-reduction reactions. In fatty acid metabolism, they are involved in processes like beta-oxidation and the saturation of double bonds. While direct studies on the action of oxidoreductases on this compound are limited, research on other conjugated fatty acids, such as conjugated linoleic acid (CLA), provides a model for potential transformations. The conversion of linoleic acid to CLA in some bacteria involves enzymes with oxidoreductase activity, such as short-chain dehydrogenases/oxidoreductases. researchgate.net It has been noted that some proteins initially classified as isomerases based on sequence homology were later found to possess oxidoreductase activity. nih.gov Research on the metabolism of conjugated linolenic acids (CLNAs) suggests that oxidoreductases involved in their saturation may show a preference for substrates with a trans double bond configuration, a feature present in α-parinaric acid. scielo.br Therefore, it is plausible that oxidoreductases in various organisms could act on the conjugated system of this compound, potentially leading to its partial or complete saturation and altering its chemical properties.

Isomerases are enzymes that catalyze structural rearrangements of molecules. In the context of fatty acids, they can alter the position or the cis/trans geometry of double bonds. For instance, certain bacteria, such as Lactobacillus, contain a linoleate (B1235992) isomerase that directly converts the methylene-interrupted double bonds of linoleic acid into a conjugated cis-9, trans-11 system. nih.govgoogle.com This demonstrates a clear enzymatic precedent for the formation of conjugated systems via isomerization. While an enzyme that specifically isomerizes this compound has not been characterized, the existence of fatty acid isomerases suggests that the double bond configuration of this compound could be subject to enzymatic modification. Such transformations could, for example, convert the naturally occurring α-parinaric acid (with its 9Z, 11E, 13E, 15Z configuration) into other geometric isomers like β-parinaric acid (all-trans). nih.gov

The biosynthesis of this compound is intrinsically linked to the conventional lipid desaturase and elongase systems, as these pathways are responsible for producing its direct precursor, α-linolenic acid. mdpi.comnih.gov The synthesis of polyunsaturated fatty acids in plants and animals occurs through a series of desaturation and elongation steps, primarily in the endoplasmic reticulum. dcu.ieuliege.be

The pathway to α-linolenic acid starts with oleic acid (18:1Δ9).

Δ12-Desaturase (FADS2) introduces a double bond at the ω-6 position to form linoleic acid (18:2Δ9,12). nih.govmdpi.com

Δ15-Desaturase then acts on linoleic acid, introducing a third double bond at the ω-3 position to yield α-linolenic acid (18:3Δ9,12,15). google.com

Table 3: Relevant Desaturase and Elongase Systems in Precursor Synthesis

| Enzyme Class | Key Enzymes | Substrate(s) | Product(s) | Role in Relation to this compound |

|---|---|---|---|---|

| Desaturases | Δ12-Desaturase, Δ15-Desaturase, Δ6-Desaturase, Δ5-Desaturase | Saturated and Monounsaturated Fatty Acids, Linoleic Acid, α-Linolenic Acid | Linoleic Acid, α-Linolenic Acid, Stearidonic Acid, Eicosapentaenoic Acid | Synthesize the direct precursor (α-linolenic acid) from oleic acid and linoleic acid. mdpi.comnih.govmdpi.com |

Advanced Analytical and Spectroscopic Methodologies for Cis Parinarate Studies

Chromatographic-Mass Spectrometric Approaches for cis-Parinarate Analysis

Chromatography coupled with mass spectrometry provides powerful tools for the separation, identification, and quantification of this compound and its various molecular species.

Ultra-High Performance Liquid Chromatography Coupled with Mass Spectrometry (UHPLC-MS) for Molecular Speciation

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC for the analysis of fatty acids like this compound, including higher resolution, faster analysis times, and increased sensitivity due to the use of smaller particle size columns (<2 µm). eag.com When coupled with mass spectrometry (MS), UHPLC-MS becomes a formidable technique for molecular speciation, allowing for the detailed characterization of different forms of parinaric acid within a sample. researchgate.net

In the analysis of lipids, UHPLC systems can be paired with various MS detectors, such as quadrupole-orbitrap mass spectrometers, to achieve high-resolution and accurate mass measurements. researchgate.net This is crucial for distinguishing between different isomers and for identifying this compound within complex lipid extracts. researchgate.net For instance, studies on Impatiens species have utilized UPLC-Q-Orbitrap-MS to analyze their chemical composition, identifying various fatty acids, including different forms of parinaric acid. researchgate.net The high resolving power of UHPLC is essential for separating the various fatty acid isomers present in natural samples.

Table 1: Typical UHPLC-MS Parameters for Fatty Acid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 or other reversed-phase columns with sub-2 µm particles | Provides high-resolution separation of fatty acids based on hydrophobicity. |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) formate | Elutes fatty acids from the column and facilitates ionization. |

| Flow Rate | 0.2 - 0.5 mL/min | Optimal for small particle columns to maintain high efficiency. |

| Ionization Source | Electrospray Ionization (ESI) in negative ion mode | Efficiently ionizes fatty acids by deprotonation of the carboxylic acid group. |

| Mass Analyzer | Orbitrap, Time-of-Flight (TOF), or Triple Quadrupole (QqQ) | Provides high-resolution mass data for accurate mass determination and structural elucidation. |

This table represents generalized parameters and specific conditions may vary based on the exact application and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the comprehensive profiling of fatty acids, including this compound. nih.govdkfz.de For GC analysis, the non-volatile fatty acids must first be converted into volatile derivatives, most commonly fatty acid methyl esters (FAMEs). nih.govwordpress.com This derivatization is a critical step, and care must be taken to avoid isomerization of the conjugated double bonds in this compound, for example by using lower derivatization temperatures. nih.gov

Once derivatized, the FAMEs are separated on a high-polarity capillary column, such as those coated with biscyanopropyl polysiloxane (e.g., SP-2560), which allows for the separation of geometric and positional isomers. mdpi.comsigmaaldrich.com The separated FAMEs are then introduced into the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra provide a fragmentation pattern that can be used for identification. avantiresearch.com

Research on Impatiens seed oils has effectively used GC-MS to determine their fatty acid composition, identifying α-parinaric acid among other fatty acids. nih.govmdpi.com The relative abundances of different fatty acid isomers can also be quantified. mdpi.com For instance, in one study on Impatiens b., the FAME of α-parinaric acid was identified with a retention time of approximately 87 minutes on an SP-2560 column. mdpi.com

Table 2: Example of Fatty Acid Methyl Ester (FAME) Distribution in Impatiens b. Determined by GC mdpi.com

| Fatty Acid Isomer | Percentage of Total Integrated 18:4 FID Signal |

|---|---|

| α-parinaric acid (9c,11t,13t,15c) | 74% |

| 9c,11t,13t,15t-18:4 | 18% |

| 9t,11t,13t,15c-18:4 | 4% |

Data adapted from a study by Hamberg (29) as cited in mdpi.com.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Tandem mass spectrometry (MS/MS) is an indispensable tool for the definitive structural elucidation and sensitive quantification of this compound. mdpi.commdpi.com In an MS/MS experiment, the molecular ion of the analyte of interest (the precursor ion) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) provide detailed structural information. mdpi.com

For this compound, MS/MS can help to confirm the position of the double bonds within the fatty acid chain. The fragmentation patterns of the Diels-Alder adducts of conjugated fatty acid methyl esters with reagents like 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD) can be particularly informative for determining double bond positions. dss.go.th

MS/MS is also a highly sensitive and specific technique for quantification, especially when using a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode. This approach offers high selectivity by monitoring a specific fragmentation transition for the analyte of interest, which is particularly useful for quantifying low-abundance lipids in complex biological matrices.

The development of advanced computational tools and deep learning models is further enhancing the power of MS/MS for structural elucidation by predicting fragmentation spectra for candidate structures. biorxiv.orgchemrxiv.org

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) Applications in Lipidomics

Supercritical fluid chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. royce.ac.uk SFC is particularly well-suited for the analysis of lipids due to the high solubility of these nonpolar compounds in supercritical CO2. mdpi.comresearchgate.net When coupled with mass spectrometry, SFC-MS offers several advantages for lipidomics, including fast separations, reduced organic solvent consumption, and the ability to analyze a wide range of lipid classes. uva.esresearchgate.net

SFC can be considered a hybrid of gas and liquid chromatography and is compatible with both normal-phase and reversed-phase columns. royce.ac.uk The technique has been successfully applied to the separation of various lipid classes, including fatty acids, glycerolipids, and phospholipids. mdpi.comresearchgate.net The separation of structural isomers, which is often a challenge in lipid analysis, can be effectively achieved with SFC. researchgate.net

While specific applications of SFC-MS for the analysis of this compound are not extensively documented, the proven capability of the technique for separating other conjugated and polyunsaturated fatty acids suggests its high potential in this area. mdpi.comnih.gov The ability to resolve isomers and the compatibility with mass spectrometry make SFC-MS a promising tool for future lipidomics studies involving this compound. nih.govnih.gov

Fluorescence Spectroscopy as a Research Probe for Biological Systems

The intrinsic fluorescence of this compound, arising from its conjugated tetraene system, makes it a powerful probe for studying the structure and dynamics of biological membranes. caymanchem.comnih.gov

Quantitative Fluorescence Polarization Techniques for Membrane Dynamics

Fluorescence polarization (or fluorescence anisotropy) is a technique that measures the change in the polarization of fluorescent light emitted from a fluorophore. bmglabtech.commdpi.com This change is dependent on the rotational mobility of the fluorophore. glycopedia.eu When a small fluorescent molecule like this compound is incorporated into a lipid membrane, its rotational motion is restricted, leading to an increase in the polarization of its emitted fluorescence. nih.gov The degree of polarization is therefore a sensitive indicator of the local viscosity and order of the membrane environment. nih.gov

Cis-parinaric acid is used to probe the dynamics of the fluid domains of membranes. nih.gov Studies have shown that the fluorescence polarization of this compound increases in more rigid membrane environments. nih.gov For example, the addition of calcium to rat liver plasma membranes was shown to increase the fluorescence polarization of this compound, indicating an increase in membrane rigidity. nih.gov

The steady-state fluorescence anisotropy (rs) is a key parameter derived from these measurements. A higher rs value corresponds to a more ordered or less fluid membrane environment. nih.gov

Table 3: Fluorescence Polarization of Probes in Rat Liver Plasma Membranes at 24°C nih.gov

| Fluorescent Probe | Fluorescence Polarization (P) in the absence of Ca2+ |

|---|---|

| trans-Parinarate (B1235075) | 0.295 ± 0.008 |

| This compound | 0.253 ± 0.007 |

The addition of 2.4 mM Ca2+ resulted in an 8-10% increase in the polarization of these probes. nih.gov

By measuring changes in fluorescence polarization, researchers can gain valuable insights into how various factors, such as temperature, cholesterol content, and the presence of proteins or ions, affect membrane dynamics. nih.govnih.gov

Utilizing Quenching Mechanisms for Molecular Interaction Studies

Fluorescence quenching studies are a powerful tool for investigating the molecular interactions of this compound. Quenching, the decrease in fluorescence intensity, can occur through various mechanisms, including static and dynamic quenching, which both require molecular contact between the fluorophore and the quencher. mdpi.com These processes provide insights into the formation of ground-state complexes, collisional interactions, and energy transfer phenomena. mdpi.comresearchgate.net

One key application is the study of probe-protein interactions. For instance, when cis-Parinaric acid binds to non-specific lipid-transfer protein (nsL-TP), a decrease in the protein's intrinsic tryptophan fluorescence is observed, accompanied by a sensitized emission from the bound cis-Parinaric acid. researchgate.net This phenomenon, known as Fluorescence Resonance Energy Transfer (FRET), indicates that the two molecules are in close proximity, allowing for the study of binding affinity and stoichiometry. researchgate.net

Quenching also reveals interactions with other molecules in lipid environments. Amphotericin B has been shown to induce noncollisional (static) quenching of cholesteryl this compound's fluorescence when integrated into liposomes. nih.gov This suggests the formation of a non-fluorescent ground-state complex between Amphotericin B and the probe. nih.gov The fact that this quenching effect is diminished by the presence of cholesterol further elucidates the competitive nature of these molecular interactions within a membrane. nih.gov

Furthermore, probe-probe interactions can lead to concentration-dependent self-quenching. uu.nlaps.org At high concentrations in an aqueous buffer, cis-Parinaric acid exhibits low fluorescence due to these interactions. uu.nl When it partitions into a lipid membrane, the dilution of the probe reduces self-quenching and leads to a significant increase in fluorescence intensity, a principle that is used to study its partitioning behavior. uu.nl

Table 1: Examples of Quenching Studies Involving cis-Parinarate

| Interacting Molecule | System | Quenching Mechanism | Finding | Reference(s) |

|---|---|---|---|---|

| nsL-TP (protein) | Aqueous solution | FRET | Binding of cis-Parinaric acid to the protein quenches tryptophan fluorescence and sensitizes probe emission. | researchgate.net |

| Amphotericin B | Liposomes | Static Quenching | Formation of a non-fluorescent complex between Amphotericin B and cholesteryl cis-parinarate. | nih.gov |

| Cholesterol | Liposomes | Competitive Interaction | Cholesterol competes with Amphotericin B, reducing the quenching of cholesteryl cis-parinarate. | nih.gov |

| cis-Parinarate (self) | Aqueous Buffer vs. Membranes | Concentration Quenching | High concentration in buffer leads to self-quenching; partitioning into membranes reverses this effect. | uu.nl |

Spectral Shift Analysis in Diverse Lipid Environments

The spectroscopic properties of this compound are highly sensitive to its immediate environment, making spectral shift analysis a valuable method for characterizing lipid phases and probe partitioning. Changes in the absorption and emission spectra, as well as in fluorescence quantum yield and polarization, provide detailed information about the physical state of the lipid matrix. nih.gov

The fluorescence quantum yield of this compound is markedly dependent on its surroundings. uu.nl A significant increase in quantum yield, fluorescence lifetime, and anisotropy is observed when the probe is in a solid-ordered (gel phase) lipid environment compared to a liquid-disordered (fluid phase) one. nih.gov This sensitivity allows this compound to act as an effective reporter of lipid phase transitions. nih.gov

Studies have quantified the partitioning of this compound between different phases. Using absorption spectral shifts, the mole fraction partition coefficient between lipid and water was determined. nih.gov The probe shows a slight preference for the fluid lipid phase over the solid lipid phase. nih.gov This behavior contrasts with its isomer, trans-Parinaric acid, which preferentially partitions into the solid phase. nih.govnih.gov This differential partitioning is attributed to the molecular shape; the bent structure of this compound is less compatible with the highly ordered acyl chains of a gel-phase lipid bilayer compared to the more linear trans isomer. nih.gov

Table 2: Partition Coefficients of cis-Parinarate in Different Lipid Environments

| Parameter | Solid Lipid Phase (DPPC) | Fluid Lipid Phase (PDPC) | Finding | Reference(s) |

|---|---|---|---|---|

| Mole Fraction Partition Coefficient (Lipid/Water) | 5.3 x 10⁵ | 9.0 x 10⁵ | Determined by absorption spectroscopy. | nih.gov |

| Partition Coefficient Ratio (Kps/f) | 0.6 ± 0.2 | - | Ratio of solid-to-fluid partition coefficients, indicating a preference for the fluid phase. | nih.gov |

| Qualitative Observation | Lower Partitioning | Higher Partitioning | The bent cis isomer is sterically hindered in the ordered gel phase. | nih.gov |

DPPC: Dipalmitoylphosphatidylcholine; PDPC: Palmitoyldocosahexaenoylphosphatidylcholine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules, and it is applicable to the detailed analysis of fatty acids like this compound. aocs.orgmdpi.com Both ¹H and ¹³C NMR provide information on the carbon-hydrogen framework, allowing for the confirmation of its structure, including the number and configuration of its double bonds. aocs.orguobasrah.edu.iq

In ¹H NMR spectroscopy, distinct signals correspond to protons in different chemical environments. uobasrah.edu.iq For this compound, one would expect to observe characteristic signals for the vinylic protons on the double bonds, the bis-allylic and allylic protons adjacent to the double bonds, the aliphatic methylene (B1212753) protons in the acyl chain, and the terminal methyl group protons. aocs.org The chemical shifts (δ) of these signals provide information about their electronic environment. neu.edu.tr Crucially, the cis configuration of the double bonds can be determined by analyzing the coupling constants (J-values) between adjacent vinylic protons. conductscience.comlibretexts.org Cis coupling constants are typically smaller than trans coupling constants. conductscience.com

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. aocs.org Each carbon atom in a unique environment gives a distinct signal, allowing for the identification of carbons in the carboxyl group, the sp²-hybridized carbons of the conjugated double bonds, and the sp³-hybridized carbons of the aliphatic chain. aocs.org The chemical shifts of the olefinic carbons are particularly informative about the nature of the conjugated system. aocs.org While NMR is not typically used for real-time monitoring in biological systems due to lower sensitivity compared to fluorescence, it is invaluable for verifying the structure and purity of the probe and for studying its conformation in different solvent systems. mdpi.comauremn.org.br

Table 3: Predicted ¹H NMR Chemical Shift Ranges for cis-Parinarate Functional Groups

| Proton Type | Typical Chemical Shift (δ, ppm) | Key Information Provided |

|---|---|---|

| Vinylic (C=C-H ) | 5.3 - 7.5 | Presence and environment of conjugated double bonds. |

| Allylic (H -C-C=C) | ~2.0 - 2.3 | Protons adjacent to the double bond system. |

| Bis-allylic (C=C-CH₂ -C=C) | ~2.7 - 2.8 | Protons located between two double bonds. |

| Acyl Methylene (-(CH₂)n-) | ~1.2 - 1.6 | Aliphatic chain structure. |

| Carboxyl-adjacent Methylene (H -C-COOH) | ~2.2 - 2.4 | Protons alpha to the carboxyl group. |

| Terminal Methyl (-CH₃) | ~0.8 - 0.9 | End of the fatty acid chain. |

Note: These are general ranges for polyunsaturated fatty acids; specific values depend on the solvent and spectrometer frequency. aocs.orgrsc.org

Raman Spectroscopy for Vibrational Fingerprinting of this compound within Complex Matrices

Raman spectroscopy is a non-invasive optical technique that provides a detailed vibrational fingerprint of molecules, making it well-suited for studying lipids like this compound in complex environments, including aqueous solutions and membranes. azolifesciences.comnih.gov The technique is sensitive to the molecular structure, conformation, and packing of lipids. spectroscopyonline.com The strong Raman signal from lipids arises from the highly polarizable C-C and C-H bonds in their hydrocarbon chains. azolifesciences.com

The Raman spectrum of this compound is characterized by several key vibrational modes that serve as its fingerprint. The most prominent of these is the C=C stretching mode of the conjugated polyene system. spectroscopyonline.com For fatty acids with cis double bonds, this peak typically appears around 1654-1659 cm⁻¹. spectroscopyonline.comacs.org This band is highly sensitive to the conformation and degree of unsaturation of the acyl chain. nih.gov

Other important bands include the CH₂ bending (scissoring) mode near 1440-1446 cm⁻¹, which is sensitive to the lateral packing of the lipid chains, and the C=C-H in-plane bending mode around 1266 cm⁻¹. spectroscopyonline.comacs.orgresearchgate.net The C-C skeletal stretching region (around 1050-1140 cm⁻¹) provides information on the conformational order (i.e., the proportion of trans and gauche conformers) of the acyl chain. rsc.org The ability of Raman spectroscopy to distinguish between cis and trans isomers is a significant advantage. researchgate.netnih.gov This allows for the direct, label-free investigation of this compound's structural integrity and its interactions within complex biological matrices like cell membranes. nih.govmdpi.com

Table 4: Characteristic Raman Bands for Vibrational Fingerprinting of cis-Polyunsaturated Fatty Acids

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Structural Significance | Reference(s) |

|---|---|---|---|

| ~1655 | ν(C=C) cis | Conjugated cis double bond stretching. | spectroscopyonline.comacs.org |

| ~1445 | δ(CH₂) | CH₂ bending; sensitive to acyl chain packing. | acs.orgmdpi.com |

| ~1266 | δ(=C-H) | In-plane bending of hydrogens on the double bonds. | acs.orgresearchgate.net |

| ~3015 | ν(=C-H) | C-H stretching of hydrogens on the double bonds. | acs.org |

| ~1740 | ν(C=O) | Carbonyl stretch of the carboxylic acid group. | researchgate.netmdpi.com |

ν = stretching; δ = bending/deformation

Application of Lipidomics Workflows for Comprehensive Profiling of this compound and Related Species

Lipidomics aims to comprehensively identify and quantify the full complement of lipids (the lipidome) in a biological system. metabolomicscentre.caaocs.org While this compound is primarily utilized as a fluorescent probe, it is also a fatty acid that can be incorporated into cellular lipids and, as such, can be a target for analysis within a broader lipidomics workflow. uu.nlresearchgate.net These workflows typically involve mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC). thermofisher.comnih.gov

A typical lipidomics workflow begins with lipid extraction from a biological sample, followed by separation and analysis. nih.gov In a targeted approach, one could specifically look for this compound and its potential metabolites or the complex lipids into which it has been incorporated (e.g., parinaroyl-phosphatidylcholine). uu.nl Techniques like LC-MS/MS can be used to identify and quantify these species with high sensitivity and specificity. nih.govsciex.jp Multiple Reaction Monitoring (MRM) is a powerful MS method for quantifying known lipid species based on specific precursor-product ion transitions. arxiv.org

Table 5: Outline of a Lipidomics Workflow for Analyzing cis-Parinarate

| Step | Description | Key Techniques | Purpose |

|---|---|---|---|

| 1. Sample Preparation | A biological sample (e.g., cells, plasma) is treated with cis-Parinarate. | Cell culture, incubation. | Introduce the probe into the system. |

| 2. Lipid Extraction | Lipids are extracted from the sample using organic solvents (e.g., Folch or Bligh-Dyer methods). | Solvent extraction. | Isolate lipids from other biomolecules. |

| 3. Separation | The complex lipid extract is separated into individual components. | LC, GC. | Reduce sample complexity and resolve isomers. |

| 4. Detection & ID | Lipids are ionized and their mass-to-charge ratio is measured. Fragmentation (MS/MS) aids identification. | ESI-MS/MS, MRM. | Identify and quantify cis-Parinarate and related species (e.g., its metabolites or parent lipids). |

| 5. Data Analysis | Raw data is processed to identify lipids and perform statistical analysis to find significant changes. | LipidView™, MarkerView™, CLAW. | Profile the lipidome and determine the metabolic fate or effect of cis-Parinarate. |

ESI: Electrospray Ionization; CLAW: Comprehensive Lipidomic Automated Workflow sciex.jparxiv.org

Molecular and Cellular Interactions of Cis Parinarate in Model Systems

Research on cis-Parinarate Integration and Dynamics within Artificial and Biological Membranes

This compound's structural similarity to endogenous fatty acids allows it to be readily incorporated into artificial and biological membranes, where its conjugated tetraene system acts as a sensitive fluorescent probe. thermofisher.comthermofisher.comwikipedia.org

The integration of this compound into lipid bilayers directly influences their physical properties, particularly membrane fluidity and organization. The presence of four conjugated double bonds, specifically the cis configuration at the C9 and C15 positions, introduces significant kinks into the acyl chain. wikipedia.orgnih.govharvard.edu This kinked structure disrupts the orderly, tight packing of adjacent phospholipid tails, which is characteristic of a more rigid, gel-like state. harvard.edunih.gov By preventing close packing, this compound increases the free volume within the hydrophobic core of the membrane, thereby enhancing membrane fluidity. nih.gov

Molecular dynamics simulations provide a detailed view of its behavior within the bilayer. nih.govmdpi.com When inserted into a membrane, the carboxylate head group of this compound anchors near the lipid-water interface, interacting with the polar head groups of phospholipids. nih.govuc.pt However, its kinked acyl chain does not penetrate as deeply into the membrane core compared to its linear trans-parinarate (B1235075) isomer. nih.gov This differential positioning and the disorder it creates are fundamental to its function as a probe for membrane order and dynamics. nih.govmdpi.com The fluorescence lifetime of this compound is also sensitive to the molecular packing density of the bilayer, providing detailed information on lipid dynamics. thermofisher.com

Table 1: Impact of this compound Structure on Lipid Bilayer Properties

| Structural Feature | Effect on Lipid Packing | Consequence for Membrane | Supporting Rationale |

|---|---|---|---|

| cis-Double Bonds | Creates kinks in the acyl chain | Disrupts ordered packing | Prevents adjacent lipid tails from aligning closely. harvard.edunih.gov |

| Kinked Conformation | Increases intermolecular space | Increases membrane fluidity | Reduces the strength of van der Waals interactions between lipid tails. harvard.edu |

| Amphipathic Nature | Anchors at the interface | Localizes the probe within the bilayer | Carboxyl group resides near polar head groups, while the tail inserts into the hydrophobic core. nih.govuc.pt |

| Shorter Effective Length | Does not fully span the leaflet | Affects local organization | The bent chain structure limits its penetration depth compared to linear isomers. nih.gov |

cis-Parinaric acid is utilized as a probe to investigate the interactions between lipids and membrane-associated proteins. wikipedia.orgscialert.net Its fluorescence properties can change upon binding to proteins, allowing for the characterization of these interactions. pnas.org One powerful technique is Förster resonance energy transfer (FRET), where energy is transferred from the intrinsic tryptophan residues of a protein to the this compound acceptor molecule. The efficiency of this transfer provides information about the proximity of the fatty acid to specific protein domains. pnas.org

A notable example involves the nicotinic acetylcholine (B1216132) receptor (AChR). In a study using reconstituted membranes, a higher degree of energy transfer was observed from the AChR's tryptophan residues to cis-parinaric acid compared to its trans isomer. nih.gov This finding suggests that the receptor is surrounded by a relatively fluid annulus, or ring, of lipids that preferentially accommodates the kinked structure of the cis isomer. nih.gov

In other model systems, the binding of cis-parinaric acid to proteins like soybean lipoxygenase-1 and bovine serum albumin has been quantified by monitoring the quenching of tryptophan fluorescence or the enhancement of the probe's own fluorescence upon binding. scialert.netpnas.org These studies demonstrate that this compound can be used to determine binding constants and probe the hydrophobic pockets of various proteins. thermofisher.comscialert.net

Table 2: Examples of this compound Interactions with Proteins in Model Systems

| Protein | Experimental Observation | Interpretation |

|---|---|---|

| Nicotinic Acetylcholine Receptor (AChR) | High energy transfer from protein tryptophan to cis-parinarate. nih.gov | The receptor is surrounded by a fluid lipid annulus that favors the cis isomer. nih.gov |

| Soybean Lipoxygenase-1 (LOX-1) | Quenching of intrinsic tryptophan fluorescence upon cis-parinarate addition. scialert.net | Used to determine a binding constant of 6.0±0.5×10⁴ M⁻¹. scialert.net |

| Bovine Serum Albumin (BSA) | Enhanced fluorescence quantum yield of cis-parinarate upon binding. pnas.org | The probe binds to hydrophobic sites on the protein, with approximately six binding sites detected. pnas.org |

While some fluorescent probes are designed to directly measure the passage of molecules across a membrane, cis-parinaric acid is not typically used for this purpose. acs.orgnih.gov Instead, its primary role as a reporter molecule is to detect processes that fundamentally alter membrane integrity and can, as a consequence, affect permeability. The most significant of these processes is lipid peroxidation. pubcompare.aiuu.nlcaymanchem.com

Lipid peroxidation, a free-radical-mediated chain reaction, damages the acyl chains of lipids within the membrane. uu.nl This damage can lead to changes in membrane structure and an increase in permeability. nih.gov cis-Parinaric acid is highly susceptible to oxidation due to its four conjugated double bonds. thermofisher.com When it is oxidized, its conjugated system is destroyed, leading to a corresponding loss of fluorescence. thermofisher.compubcompare.ai Therefore, by monitoring the decrease in this compound fluorescence, researchers can quantify the extent of lipid peroxidation within a membrane. uu.nl This application makes it an indirect, but valuable, tool for studying conditions that compromise membrane barrier function.

Interactions with Membrane-Associated Proteins and Receptors

Mechanistic Studies of this compound Oxidation and Radical Scavenging

The susceptibility of this compound to oxidation makes it an excellent model substrate for studying the mechanisms of lipid peroxidation and the efficacy of antioxidants. thermofisher.com

In vitro studies of this compound oxidation often employ azo compounds, such as 2,2′-azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH), as a source of peroxyl radicals. uu.nl AAPH thermally decomposes at a known rate to generate these radicals, initiating an oxidative cascade. The mechanism involves the attack of peroxyl radicals on the conjugated tetraene (9,11,13,15-octadecatetraenoic acid) system of the fatty acid. uu.nlcaymanchem.com

This radical attack disrupts the electron conjugation, which is the basis of the molecule's fluorescence. thermofisher.com The resulting oxidation is monitored by observing the decay of fluorescence intensity over time. uu.nl The kinetics of this decay provide a quantitative measure of the rate of peroxidation. pubcompare.ai These experiments are typically conducted with this compound incorporated into model systems like liposomes or complexed with proteins such as human serum albumin to mimic a biological environment. uu.nl

Table 3: Experimental Systems for Studying this compound Oxidation

| Model System | Radical Initiator | Monitored Parameter | Purpose |

|---|---|---|---|

| cis-Parinaric acid in egg PC vesicles | H₂O₂ / Cu²⁺ | Decrease in fluorescence intensity | To monitor the peroxidation process in a liposomal membrane. uu.nl |

| cis-Parinaric acid-human serum albumin (PnA-hSA) complex | AAPH (water-soluble) | Decrease in fluorescence intensity at 420 nm | To study oxidation in a protein-bound state in an aqueous environment. |

| cis-Parinaric acid in liposomes | AMVN (lipid-soluble) | Decrease in fluorescence intensity | To investigate oxidation initiated within the lipid phase of the membrane. |

| cis-Parinaric acid in erythrocyte ghosts | Cumene hydroperoxide / Cu²⁺ | Rate of fluorescence decay | To measure the kinetics of free-radical-induced peroxidation in a biological membrane. pubcompare.ai |

This compound is a key component in assays designed to evaluate the protective capabilities of antioxidant compounds. thermofisher.comthermofisher.com The underlying mechanism of these assays is competitive inhibition. When an antioxidant is present in the system, it competes with this compound for the damaging peroxyl radicals.

An effective antioxidant will scavenge the radicals more readily than this compound is attacked. This protective action preserves the fluorescent probe from oxidation, resulting in a slower rate of fluorescence decay. pubcompare.ai The degree to which an antioxidant slows this decay is a direct measure of its radical-scavenging activity. This method has been used to quantitatively evaluate the potency of various antioxidants. For instance, studies have shown that Vitamin E significantly reduces the rate of this compound fluorescence loss in erythrocyte membranes. pubcompare.ai Similarly, the polyene antibiotic Amphotericin B has been shown to protect this compound from peroxyl radical-induced oxidation, demonstrating its own antioxidant properties. nih.gov

Investigation of Oxidation Products and Pathways in Research Models

The polyunsaturated nature of this compound, with its conjugated double bonds, makes it susceptible to oxidation. This characteristic is a key aspect of its utility in various research models, particularly in studies of oxidative stress and lipid peroxidation. The oxidation of this compound can lead to the formation of various products, including peroxides. The specific pathways and resulting products can be influenced by the oxidizing agents present, which in experimental setting can include potassium permanganate, hydrogen peroxide, and ozone.

In the context of biological systems, the oxidation of fatty acids is a critical process. For instance, in mammalian hibernation, there is evidence of oxidative stress, indicated by elevated levels of conjugated dienes which are products of lipid peroxidation. kenstoreylab.com While not directly mentioning this compound, this highlights the general biological relevance of polyunsaturated fatty acid oxidation. The study of this compound's oxidation can serve as a model to understand these broader processes. For example, its methyl ester form has been shown to exhibit significant antioxidant activity by scavenging free radicals, a property attributed to its multiple double bonds that can effectively donate electrons. This suggests a potential role in mitigating oxidative damage.

Modulation of Intracellular Signaling Pathways by this compound in Cell Models

This compound and its derivatives can influence various intracellular signaling pathways, which are complex networks that transmit signals from the cell surface to intracellular targets, often culminating in changes to gene expression. nih.gov These pathways are crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. nih.govnih.gov The interaction of fatty acids with these pathways is an area of active research.

Exploration of Lipid Mediator Roles in Cellular Responses

Lipid mediators are bioactive molecules derived from fatty acids that play pivotal roles in inflammation and cell signaling. utmb.edumdpi.com These mediators, which include eicosanoids and docosanoids, are generated through enzymatic degradation of glycerophospholipids, sphingolipids, and cholesterol. nih.gov They can act as key regulators of cellular processes such as proliferation, oxidative stress, and inflammation. nih.gov

The metabolism of polyunsaturated fatty acids can lead to the production of both pro-inflammatory and pro-resolving lipid mediators. nih.govmdpi.com For instance, arachidonic acid can be converted to pro-inflammatory leukotrienes and prostaglandins (B1171923) or to pro-resolving lipoxins. nih.govmdpi.commdpi.com While direct studies on the specific lipid mediators derived from this compound are not detailed in the provided search results, its nature as a polyunsaturated fatty acid suggests it could serve as a precursor or modulator in these pathways. The incorporation of fatty acids into cell membranes can alter membrane fluidity and receptor function, thereby impacting various cellular processes and signaling events.

Research has shown that fatty acid metabolites can mediate mechanotransduction and activate cellular signaling pathways as an initial response to cellular stress. mdpi.com Furthermore, certain fatty acid transport proteins, which are involved in the uptake and activation of fatty acids, play a role in regulating intracellular lipid homeostasis and the synthesis of fatty acid mediators. semanticscholar.org The modulation of signaling pathways, such as the NF-κB and MAPK pathways, has been attributed to the biological activities of this compound methyl ester.

Fatty Acid Transport and Metabolism in HepG2 Cells

The human hepatoma cell line, HepG2, is a widely used model system for studying liver cell function, including fatty acid uptake and metabolism. physiology.orgnih.govresearchgate.net Studies using HepG2 cells have provided insights into the mechanisms of how fatty acids traverse the plasma membrane and are subsequently metabolized.

Research utilizing this compound in HepG2 cells has demonstrated that this fatty acid rapidly binds to and diffuses across the plasma membrane. physiology.orgnih.govresearchgate.net This was observed through an increase in its natural fluorescence upon addition to the cells, indicating its rapid association with the plasma membrane. physiology.orgnih.govresearchgate.net Concurrently, a rapid decrease in intracellular pH (pHi) was observed, which is indicative of the diffusion of the fatty acid across the membrane. physiology.orgnih.govresearchgate.net

A key finding from these studies is that this compound is a slowly metabolized fatty acid in HepG2 cells. physiology.orgnih.govresearchgate.net Unlike other fatty acids such as oleate (B1233923), which are rapidly esterified into various lipids, the metabolism of this compound is significantly slower. physiology.orgnih.gov This is evidenced by the observation that the intracellular pH, which drops upon the entry of the fatty acid, does not recover within a 5-minute timeframe, in contrast to the rapid recovery seen with oleate which is linked to its metabolism. physiology.orgnih.govresearchgate.net

Table 1: Summary of this compound Interactions in HepG2 Cells

| Parameter | Observation with this compound | Comparison with Oleate | Reference |

|---|---|---|---|

| Membrane Binding | Rapid increase in fluorescence upon addition to cells, indicating quick binding to the plasma membrane. | Not explicitly stated for oleate in the context of fluorescence, but its rapid uptake is implied. | physiology.org, nih.gov, researchgate.net |

| Membrane Transport | Causes a rapid, dose-dependent decrease in intracellular pH (pHi), indicating diffusion across the plasma membrane. | Also causes a rapid decrease in pHi. | physiology.org, nih.gov, researchgate.net |

| Metabolism Rate | Slowly metabolized. | Rapidly metabolized and esterified into diglycerides, triglycerides, phospholipids, and cholesteryl esters. | physiology.org, nih.gov |

| pHi Recovery | Intracellular pH does not recover within 5 minutes. | Intracellular pH recovers in a time course that parallels its metabolism. | physiology.org, nih.gov, researchgate.net |

| Effect of Inhibitors (Phloretin) | No effect on the pHi drop or its slow recovery. Decreases the absolute fluorescence of membrane-bound this compound. | No effect on the rapid pHi drop, but greatly suppresses pHi recovery and esterification. | physiology.org, nih.gov, researchgate.net |

Synthetic Approaches and Derivatization for Research Purposes

Chemo-Enzymatic Synthesis of cis-Parinarate for Isotopic Labeling Studies

Isotopic labeling of fatty acids is a powerful technique for tracing their metabolic fate and understanding their roles in complex biological systems. Chemo-enzymatic methods, which combine the precision of enzymatic reactions with the versatility of chemical synthesis, have emerged as a robust approach for introducing stable isotopes like carbon-13 (¹³C) and deuterium (B1214612) (²H) into specific positions within the this compound molecule. nih.govnih.govd-nb.info

The general strategy for chemo-enzymatic synthesis of isotopically labeled this compound involves the following key steps:

Chemical Synthesis of Labeled Precursors: The synthesis begins with commercially available, isotopically labeled starting materials. For instance, to label the carboxylic acid group, a ¹³C-labeled carboxylate precursor would be used. Similarly, deuterium labels can be introduced at specific positions along the hydrocarbon chain through chemical reactions.

Enzymatic Chain Elongation and Desaturation: A series of enzymatic reactions are then employed to build the full-length, polyunsaturated fatty acid chain. These reactions typically utilize enzymes from microbial or plant sources that are involved in fatty acid biosynthesis. These enzymes catalyze the sequential addition of two-carbon units and the introduction of double bonds at specific locations.

Purification and Characterization: The final isotopically labeled this compound product is purified from the reaction mixture using chromatographic techniques. The position and extent of isotopic labeling are then confirmed using analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govmdpi.com

Isotopically labeled this compound has been instrumental in a variety of research applications. For example, ¹³C-labeled this compound can be used in metabolic flux analysis to quantify the rates of its uptake, conversion, and incorporation into different lipid species within cells and organisms. Deuterium-labeled this compound is valuable for studying the kinetic isotope effect in enzymatic reactions, providing insights into reaction mechanisms.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship Research

To investigate the structural determinants of this compound's interactions with proteins and membranes, researchers design and synthesize a variety of analogues. mdpi.comresearchgate.netrsc.orgnih.govnih.gov These analogues feature systematic modifications to the parent molecule, allowing for the establishment of structure-activity relationships (SAR). researchgate.netnih.govuniversiteitleiden.nl Key modifications include:

Alterations in Chain Length: Analogues with shorter or longer acyl chains are synthesized to probe the influence of chain length on binding affinity and membrane partitioning.

Modifications to the Polyene System: The number and position of conjugated double bonds can be altered to understand their role in the fluorescent properties and biological activity of the molecule.

Introduction of Functional Groups: Functional groups such as hydroxyl, amino, or azido (B1232118) groups can be introduced at various positions to create reactive handles for further chemical modifications or to probe specific interactions.

Geometric Isomers: The synthesis of trans-parinarate (B1235075) and other geometric isomers allows for the investigation of the importance of the cis configuration of the double bonds for biological activity.

The synthesis of these analogues often involves multi-step organic synthesis pathways. These routes may employ a combination of classic and modern synthetic methodologies, such as Wittig reactions, Sonogashira couplings, and stereoselective reductions, to construct the desired carbon skeleton and introduce the required functional groups with high precision. The biological activity of these analogues is then evaluated in relevant assays to establish clear SARs.

Development of this compound Conjugates for Targeted Probe Applications

To enhance the utility of this compound as a molecular probe, it can be conjugated to other molecules to create targeted probes. rsc.org These conjugates are designed to deliver the fluorescent properties of this compound to specific cellular locations or to interact with particular biomolecules.

The development of this compound conjugates typically involves the following steps:

Functionalization of this compound: A reactive functional group, such as a carboxylic acid, amine, or azide, is introduced into the this compound molecule. This is often achieved through the synthesis of a suitable analogue, as described in the previous section.

Synthesis of the Targeting Moiety: The targeting molecule, which could be a peptide, a small molecule ligand, or another fluorescent dye, is synthesized or obtained commercially.

Conjugation Reaction: The functionalized this compound is then chemically coupled to the targeting moiety using a suitable conjugation reaction. Common examples include amide bond formation, click chemistry, or thiol-maleimide coupling.

Purification and Characterization: The resulting conjugate is purified to remove any unreacted starting materials and byproducts. The final product is then thoroughly characterized to confirm its identity and purity.

These targeted probes have a wide range of potential applications in cell biology and biochemistry. For example, a this compound conjugate of a peptide that binds to a specific cell surface receptor could be used to visualize the localization and trafficking of that receptor in living cells. Similarly, a conjugate with a molecule that targets a particular organelle could be used to study the properties of the lipid environment within that organelle. The development of such targeted probes represents a powerful strategy for harnessing the unique fluorescent properties of this compound for highly specific research applications. researchgate.net

Emerging Research Areas and Future Directions for Cis Parinarate Studies

Integration of cis-Parinarate Research with Systems Biology and Omics Approaches

The integration of this compound research with systems biology and omics technologies, such as proteomics and lipidomics, offers a holistic framework for understanding its complex biological roles. frontiersin.orgfrontiersin.orgnih.gov Systems biology approaches allow for the visualization and comprehension of how biological systems respond to various stimuli, including the introduction of specific molecules like this compound. scirp.org This integration facilitates a deeper understanding of the relationship between genomic profiles and phenotypic outcomes under different conditions. scirp.org

High-throughput omics techniques generate vast datasets that, when combined with computational and bioinformatics tools, provide detailed molecular insights into biological systems. frontiersin.orgfrontiersin.orgnih.gov For instance, the combined analysis of transcriptomics and lipidomics can systematically unveil the functions and regulatory mechanisms of lipid molecules. creative-proteomics.com This integrated approach helps identify key metabolic pathways, related genes, and lipid metabolites for further investigation. creative-proteomics.com

Proteomics and lipidomics have been instrumental in revealing biomarkers and understanding disease mechanisms. In one study, these approaches identified that proprotein convertase subtilisin/kexin type 9 (PCSK9) influences non-cholesterol-related processes, highlighting the potential for multi-marker panels in disease risk prediction. unimi.it Similarly, proteomic and lipidomic analyses of plasma from California sea lions with domoic acid toxicosis revealed significant alterations in apolipoproteins and triglycerides, showcasing the power of these techniques in identifying disease biomarkers. biorxiv.org

The application of omics in studying substance use disorder has also yielded significant findings. Through lipidomic and proteomic analysis of extracellular vesicles, researchers have identified specific changes in lipid and protein profiles associated with the disorder, pointing to potential biomarkers and therapeutic targets. biorxiv.org These examples underscore the potential of integrating this compound studies with omics to uncover novel molecular players and pathways in various biological contexts. frontiersin.org

Table 1: Applications of Omics in Biological Research

| Omics Field | Application | Key Findings/Goals | Citations |

| Proteomics | Biomarker Discovery | Identification of apolipoproteins as potential biomarkers for domoic acid toxicosis in sea lions. | biorxiv.org |

| Lipidomics | Disease Mechanism | Revealing alterations in triglyceride levels in response to neurotoxin exposure. | biorxiv.org |

| Transcriptomics & Lipidomics | Regulatory Networks | Elucidating the functions and regulatory pathways of lipid molecules by correlating gene expression with lipid profiles. | creative-proteomics.com |

| Systems Biology | Holistic Understanding | Visualizing and understanding complex biological responses to stimuli. | scirp.org |

Advanced Computational Modeling of this compound Interactions and Dynamics

Advanced computational modeling, particularly molecular dynamics (MD) simulations, has become an indispensable tool for investigating the interactions and dynamics of this compound within biological systems. mdpi.comuc.pt These simulations provide atomic-level insights into how this compound behaves in different environments, such as lipid bilayers, which are crucial for understanding its function as a membrane probe. mdpi.comuc.pt

All-atom and coarse-grained MD simulations have been employed to study the behavior of both cis- and trans-Parinaric acids in lipid bilayers representative of different membrane phases. mdpi.comuc.pt These studies have shown that while both isomers have similar locations and orientations within the membrane, with their carboxyl groups at the water/lipid interface, their interactions with surrounding lipids differ. uc.pt For example, the more linear trans-Parinarate (B1235075) allows for tighter lipid packing around it, especially in the gel phase of the membrane. mdpi.comuc.pt

Computational approaches have also been used to parameterize cis- and trans-unsaturated lipids for accurate simulations, which is essential for understanding their distinct effects on membrane properties. nih.gov These studies have revealed that trans-unsaturated chains are more flexible than their cis counterparts, leading to stronger interactions with molecules like cholesterol. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) modeling has been utilized to correlate the chemical structure of molecules with their biological activity. researchgate.net For instance, the hydrophobicity of this compound has been used as a predictor variable in QSAR studies to understand the emulsifying and fat-binding capacities of food proteins. researchgate.net Such computational methods allow for a deeper understanding of the molecular interactions that govern the biological functions of this compound.

Table 2: Computational Approaches in this compound Research

| Computational Method | Research Focus | Key Insights | Citations |

| Molecular Dynamics (MD) Simulations | Behavior in lipid bilayers | Differential packing and interaction of cis- and trans-Parinarate with lipids. | mdpi.comuc.pt |

| Quantum Mechanical Calculations | Lipid parameterization | Accurate modeling of cis- and trans-unsaturated lipid properties. | nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Protein functionality | Correlation of this compound hydrophobicity with protein emulsifying and fat-binding properties. | researchgate.net |

Unraveling Novel Biological Functions of this compound in Non-Mammalian Systems

Research into the biological roles of this compound is expanding beyond mammalian systems to include a variety of non-mammalian organisms such as plants, fungi, and marine animals. In plants, cis-acting elements, which are regulatory DNA sequences, are crucial for controlling gene expression in response to various developmental and environmental signals. numberanalytics.com The study of these elements is fundamental to understanding plant biology and has potential applications in crop engineering. wikipedia.orgnih.gov Databases like PlantCARE provide valuable information on these regulatory elements. pitt.edu

In the fungal kingdom, cis-prenyltransferases are enzymes involved in essential biological processes through the synthesis of linear isoprenoid compounds. researchgate.net Studies in fungi like Saccharomyces cerevisiae and Neurospora crassa are helping to infer regulatory networks and understand gene expression from genome sequences alone. biorxiv.org

In marine organisms, this compound has been used as a fluorescent probe to study fatty acid-binding proteins (FABPs). For instance, in the sea cucumber Apostichopus japonicus, which undergoes aestivation (a state of summer dormancy), this compound binding was affected by various compounds, suggesting its utility in studying metabolic adaptations. researchgate.net Similarly, studies on spadefoot toads, which also enter states of metabolic arrest, have used this compound to characterize FABP properties and their response to environmental stressors like dehydration. kenstoreylab.com

The enzyme that introduces a cis double bond at specific positions in fatty acids has been characterized in multiple non-mammalian organisms, including the moss Physcomitrella patens, the marine microalga Rebecca salina, and the filamentous fungus Mortierella alpina. enzyme-database.org These enzymes often contain a cytochrome b5 domain and are crucial for producing specific polyunsaturated fatty acids. enzyme-database.org

Table 3: Biological Functions and Studies of this compound in Non-Mammalian Systems

| Organism/System | Area of Study | Key Findings | Citations |

| Plants | Gene Regulation | Identification of fungus-responsive cis-acting elements in the promoter of chitinase (B1577495) genes. | nih.gov |

| Fungi | Enzyme Function | Characterization of cis-prenyltransferase as a heteromer in fungi. | researchgate.net |

| Marine Invertebrates | Metabolic Adaptation | Use of this compound to study fatty acid binding during aestivation in sea cucumbers. | researchgate.net |

| Amphibians | Protein Function | Characterization of fatty acid-binding protein properties in spadefoot toads during estivation. | kenstoreylab.com |

| Microalgae/Mosses | Enzyme Characterization | Identification of desaturases that introduce cis double bonds in fatty acids. | enzyme-database.org |

Methodological Advancements in this compound Detection and Characterization

Recent advancements in analytical techniques have significantly improved the detection and characterization of this compound and other related compounds. Fluorescence spectroscopy remains a primary tool due to its high sensitivity and ability to probe molecular environments. nih.govcore.ac.uk The fluorescence of this compound is sensitive to its surroundings, making it an excellent probe for studying protein hydrophobicity and membrane fluidity. researchgate.netscispace.comnih.gov Innovations in fluorescence spectroscopy, including new probe chemistries and advanced laser excitation and detection, continue to expand its applications. nih.govspectroscopyonline.com

Chromatographic techniques are essential for the separation and quantification of cis and trans isomers. libretexts.org Gas chromatography (GC) coupled with detectors like flame ionization (FID) or vacuum ultraviolet (VUV) spectroscopy is a robust method for differentiating and quantifying fatty acid isomers. High-performance liquid chromatography (HPLC) is another powerful technique used for separating cis-trans isomers of various compounds. excedr.comnih.gov

Mass spectrometry (MS) provides detailed structural information. Techniques like electron ionization-mass spectrometry (EI-MS) can help localize double bonds within a fatty acid chain. The coupling of liquid chromatography with mass spectrometry (LC-MS) is particularly effective for identifying isomer peaks in complex mixtures. nih.gov

These advanced methods are often used in combination to provide a comprehensive analysis. For example, a dual-fluorescence assay was used to simultaneously study the binding of cis-Parinaric acid to cells and the resulting changes in intracellular pH. physiology.org The development of new fluorescent probes and the integration of multiple analytical techniques continue to push the boundaries of what can be learned about the behavior and function of this compound. acs.orgresearchgate.net

Table 4: Advanced Methods for this compound Detection and Characterization

| Method | Principle/Application | Key Advantages | Citations |

| Fluorescence Spectroscopy | Measures fluorescence emission to probe molecular environments. | High sensitivity, useful for studying protein interactions and membrane properties. | nih.govcore.ac.uk |

| Gas Chromatography (GC) | Separates volatile compounds based on their partitioning between a mobile and stationary phase. | Robust for differentiating and quantifying cis/trans isomers. | |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. | Effective for separating non-volatile isomers. | excedr.comnih.gov |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Provides detailed structural information and confirmation of isomer identity. | nih.gov |

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of cis-Parinarate in synthetic or extracted samples?

- Methodology : Use a combination of spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), to validate the compound’s structure. For NMR, focus on characteristic peaks for conjugated double bonds (δ 5.0–5.5 ppm for protons) and carboxylate groups (δ 170–180 ppm for carbons). High-resolution MS (HRMS) should match the molecular formula (C18H28O2). Cross-reference data with published spectra in peer-reviewed repositories (e.g., SciFinder) to avoid misidentification .

Q. What experimental precautions are necessary to prevent cis-Parinarate degradation during storage and handling?

- Methodology : Due to its conjugated double bonds, cis-Parinarate is prone to oxidation and isomerization. Store samples under inert gas (argon/nitrogen) at −80°C in amber vials. Use antioxidants like butylated hydroxytoluene (BHT) in solvents. Validate stability via periodic HPLC-UV analysis (λ = 260–280 nm) to monitor degradation products .

Q. How can researchers isolate cis-Parinarate from natural sources (e.g., plant oils) with high purity?

- Methodology : Optimize extraction using non-polar solvents (hexane/ethyl acetate) followed by silica gel chromatography. Confirm purity via thin-layer chromatography (TLC) with iodine staining and GC-MS for fatty acid profiling. Compare retention times with authentic standards. For scale-up, consider countercurrent chromatography to minimize solvent residues .

Advanced Research Questions

Q. How should researchers address contradictory data between in vitro and in vivo studies on cis-Parinarate’s bioactivity?

- Methodology : Systematically evaluate confounding variables such as bioavailability, metabolism, and cellular uptake. Use isotopic labeling (e.g., ¹³C-Parinarate) to track metabolic pathways in vivo. Pair LC-MS/MS quantification with transcriptomic profiling (RNA-seq) to identify tissue-specific effects. Reconcile discrepancies by validating dose-response curves across models .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of cis-Parinarate in complex biological systems?

- Methodology : Employ multivariate analysis (e.g., ANOVA with Tukey’s post hoc test) to account for interactions between variables. For omics data, apply pathway enrichment analysis (GSEA) and machine learning (random forests) to identify critical nodes in signaling networks. Use Bayesian modeling to quantify uncertainty in low-dose effects .

Q. How can researchers optimize experimental conditions for studying cis-Parinarate’s oxidation kinetics?

- Methodology : Design a factorial experiment to test variables (temperature, oxygen levels, catalysts). Monitor peroxidation via thiobarbituric acid reactive substances (TBARS) assay and electron paramagnetic resonance (EPR) for radical intermediates. Use Arrhenius plots to model activation energy. Validate kinetics with stopped-flow spectroscopy under controlled atmospheres .

Q. What strategies ensure reproducibility in cis-Parinarate studies when using heterogeneous cell lines or animal models?

- Methodology : Standardize protocols for cell culture (passage number, serum batches) and animal husbandry (diet, circadian rhythm). Perform power analysis to determine sample sizes. Include internal controls (e.g., reference compounds with known effects) in each experiment. Publish raw data and code in FAIR-compliant repositories .

Q. How can multi-omics data be integrated to elucidate cis-Parinarate’s mechanism of action?

- Methodology : Combine lipidomics (LC-MS), proteomics (tandem mass tags), and metabolomics (NMR) datasets using network analysis tools (Cytoscape). Prioritize hub nodes (e.g., enzymes in eicosanoid pathways) for functional validation via CRISPR/Cas9 knockout. Cross-reference findings with public databases (KEGG, Reactome) to identify conserved pathways .

Tables for Key Methodological Comparisons

Ethical and Reporting Standards

- Ensure compliance with institutional guidelines for chemical safety and animal welfare. Disclose all conflicts of interest and funding sources .

- For data transparency, submit spectral raw files (e.g., .RAW for MS) and scripts (Python/R) to platforms like Zenodo or Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.